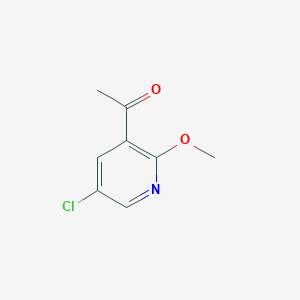

1-(5-Chloro-2-methoxypyridin-3-yl)ethanone

Description

Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry Research

The pyridine nucleus is a ubiquitous feature in a vast number of biologically active compounds and approved pharmaceuticals. nih.govrsc.orggoogle.com Its presence is critical to the function of numerous natural products, including essential vitamins like niacin and pyridoxine, and alkaloids. nih.gov In medicinal chemistry, the incorporation of a pyridine ring can significantly influence a molecule's pharmacological profile, affecting properties such as solubility, basicity, and the ability to form key interactions with biological targets like enzymes and receptors. nih.govresearchgate.net The capacity of the pyridine nitrogen to act as a hydrogen bond acceptor is a particularly crucial feature in drug design. Consequently, pyridine derivatives are integral components of drugs across a wide spectrum of therapeutic areas. nih.govrsc.org

Overview of Halogenated and Methoxylated Pyridines as Strategic Synthons

The strategic functionalization of the pyridine ring with substituents like halogens and methoxy (B1213986) groups provides chemists with powerful tools for molecular construction. Halogenated pyridines are exceptionally valuable as precursors in cross-coupling reactions (such as Suzuki, Stille, and Buchwald-Hartwig reactions), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity. nih.gov The halogen atom serves as a versatile handle that can be substituted or eliminated under specific reaction conditions. google.com

Methoxypyridines are also key synthetic intermediates. The methoxy group is a poor leaving group, making it stable under many reaction conditions, yet it can be cleaved to reveal a pyridone, a common pharmacophore. mdpi.com Furthermore, the methoxy group acts as an electronic-directing group and can influence the basicity of the pyridine nitrogen, a property that can be exploited to fine-tune reaction pathways and biological activity. mdpi.combeilstein-journals.org The combination of both a halogen and a methoxy group on a single pyridine ring creates a multifunctional synthon with orthogonal reactivity, enabling sequential and controlled chemical modifications.

Contextualization of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone within Contemporary Heterocyclic Synthesis

This compound is a prime example of a strategically designed heterocyclic building block. It incorporates three key functional groups—a chloro substituent, a methoxy group, and an acetyl group—each offering distinct avenues for chemical elaboration. This trifunctional nature makes it a highly valuable precursor in the synthesis of complex, fused heterocyclic systems.

The acetyl group at the 3-position is particularly significant. It can serve as an electrophilic site or be readily converted into other functional groups. For instance, the acetyl moiety can react with hydrazines to form hydrazones, which can then undergo intramolecular cyclization to construct fused pyrazole (B372694) rings, leading to the formation of pyrazolopyridine scaffolds. nih.govnih.gov Pyrazolopyridines are a class of compounds actively investigated for a range of biological activities, including as kinase inhibitors for potential anticancer therapies. nih.govnih.gov

The chloro and methoxy groups provide further handles for diversification. The chlorine at the 5-position can be targeted for nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions. The 2-methoxy group, meanwhile, can be retained to modulate the electronic properties of the final molecule or be demethylated to yield a pyridone derivative. The interplay of these functional groups allows for a programmed and divergent synthesis strategy, starting from a single, well-defined intermediate to generate a library of diverse and complex molecules. While specific, widely published syntheses detailing the use of this compound are not extensively documented in readily accessible scientific literature, its structural features firmly place it as a potent synthon for the construction of novel fused heterocycles relevant to medicinal chemistry research. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8ClNO2 |

|---|---|

Molecular Weight |

185.61 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxypyridin-3-yl)ethanone |

InChI |

InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(9)4-10-8(7)12-2/h3-4H,1-2H3 |

InChI Key |

XNDXXKMKTIMGRX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1 5 Chloro 2 Methoxypyridin 3 Yl Ethanone

General Synthetic Strategies for Pyridine (B92270) Derivatives

The pyridine ring is a fundamental scaffold in numerous agrochemicals, pharmaceuticals, and materials. wikipedia.org Consequently, the development of efficient methods for its synthesis has been a central theme in heterocyclic chemistry for over a century.

Historical Development of Pyridine Synthesis

The journey of pyridine synthesis began with its initial isolation from coal tar in 1846. slideserve.comillinois.edu For many years, coal tar remained the primary source, but this method was inefficient, yielding only about 0.1% pyridine after a laborious purification process. wikipedia.org The first true chemical synthesis was achieved by Sir William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene (B1199291) and hydrogen cyanide through a red-hot iron tube. wikipedia.orgslideserve.com

The late 19th and early 20th centuries saw the emergence of foundational named reactions that allowed for the construction of the pyridine ring from acyclic precursors. A landmark achievement was the Hantzsch pyridine synthesis, reported by Arthur Hantzsch in 1881. wikipedia.orgwikipedia.org This multicomponent reaction typically involves the condensation of a β-ketoester, an aldehyde, and ammonia, initially forming a dihydropyridine (B1217469) which is subsequently oxidized to the aromatic pyridine. wikipedia.orgvaia.com

Another significant early method is the Chichibabin pyridine synthesis, developed in 1924. wikipedia.org This approach involves the condensation of aldehydes and ketones with ammonia. While versatile and utilizing inexpensive starting materials, it often suffers from low yields. wikipedia.org These early methods were crucial in making pyridines more accessible and spurred further research into their chemical properties and applications. slideserve.com

| Historical Synthesis Milestone | Year | Reactants | Significance |

| First Isolation | 1846 | Coal Tar | Identified pyridine as a chemical entity. slideserve.comillinois.edu |

| Ramsay Synthesis | 1876 | Acetylene, Hydrogen Cyanide | First laboratory synthesis of a heteroaromatic compound. wikipedia.orgslideserve.com |

| Hantzsch Synthesis | 1881 | β-Ketoester, Aldehyde, Ammonia | A versatile and widely used method for substituted pyridines. wikipedia.orgwikipedia.org |

| Chichibabin Synthesis | 1924 | Aldehydes, Ketones, Ammonia | Industrial route using inexpensive precursors. wikipedia.org |

Evolution of Modern Synthetic Approaches

While classical methods like the Hantzsch and Chichibabin syntheses are still relevant, modern organic synthesis has driven the development of more efficient, modular, and functional-group-tolerant strategies. nih.gov The demand for highly substituted and complex pyridine derivatives in medicinal chemistry has been a major catalyst for this evolution. slideserve.com

Modern approaches often leverage metal catalysis and novel reaction cascades. For instance, copper-catalyzed multicomponent reactions have been developed that proceed under mild, neutral conditions. One such method involves the coupling of alkenylboronic acids with α,β-unsaturated ketoxime derivatives to form a 3-azatriene intermediate, which then undergoes electrocyclization and oxidation to yield a highly substituted pyridine. nih.govorganic-chemistry.org Other transition metals, like ruthenium, have been used in catalytic [4+2] cycloadditions of enamides and alkynes. ijpsonline.com

C-H activation has also emerged as a powerful tool. This strategy allows for the direct functionalization of simple, unactivated C-H bonds, providing a more atom-economical route to complex molecules. nih.gov These methods often involve a one-pot sequence of C-H alkenylation, electrocyclization, and aromatization to build the pyridine core. nih.gov The evolution from harsh, low-yield classical methods to these sophisticated catalytic systems represents a significant leap in synthetic efficiency and scope. nih.govorganic-chemistry.org

Directed Ortho-Metalation (DoM) Routes for Substituted Pyridines

The synthesis of a specifically substituted pyridine like 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone requires precise control of regiochemistry. Directed ortho-metalation (DoM) is a premier strategy for achieving such control. The principle involves using a directing group (DG) on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a nucleophilic organometallic species that can be trapped by an electrophile.

Regioselective Lithiation of Methoxypyridines and Halopyridines

For the target molecule, the key starting material would be a 3-chloro-6-methoxypyridine or a related isomer. The methoxy (B1213986) and chloro substituents themselves can act as directing groups for lithiation. However, their directing abilities and the inherent reactivity of the pyridine ring lead to complex regiochemical outcomes.

Studies on the lithiation of 2-chloro- and 2-methoxypyridine (B126380) using lithium dialkylamides like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) have shown that deprotonation occurs preferentially at the C-3 position. nih.govcapes.gov.br This is contrary to what might be expected from simple inductive effects, as the C-6 proton is also adjacent to the ring nitrogen. Research using deuterated probes has revealed that the availability of protons at both the C-3 and C-6 positions is crucial for achieving complete and regioselective C-3 lithiation. nih.govresearchgate.net This suggests a complex mechanism rather than a straightforward deprotonation at the most acidic site. capes.gov.br The methoxy group at the 2-position is a powerful ortho-directing group, strongly favoring metalation at C-3. The chloro group is also an ortho-director, though generally weaker than a methoxy group. In a substrate containing both, the methoxy group's influence would be expected to dominate, guiding metalation to the C-3 position.

| Substrate | Base | Resulting Lithiation Position | Reference |

| 2-Chloropyridine | LDA/LTMP | C-3 | nih.govcapes.gov.br |

| 2-Methoxypyridine | LDA/LTMP | C-3 | nih.govcapes.gov.br |

Role of α-Amino Alkoxide Directing Groups

To enhance the efficiency and regioselectivity of lithiation, mixed-base systems are often employed. A notable example is the use of n-butyllithium (n-BuLi) in combination with lithium dimethylaminoethoxide (LiDMAE). researchgate.net LiDMAE is an α-amino alkoxide that can form a complex with n-BuLi, creating a more reactive and selective metalating agent.

In the context of 2-chloropyridine, the BuLi-LiDMAE system has been shown to effectively mediate regioselective metalation. researchgate.net The α-amino alkoxide can coordinate to the lithium cation, increasing the basicity of the butyl anion. Furthermore, the directing group on the pyridine (e.g., methoxy) can chelate the complexed lithium, holding the base in close proximity to the target C-H bond and facilitating deprotonation. This chelation-assisted mechanism provides a powerful tool for achieving high regioselectivity in the functionalization of substituted pyridines.

Quenching with Electrophiles for Acetyl Group Introduction

Once the pyridine ring is regioselectively metalated at the C-3 position, the resulting pyridyllithium species is a potent nucleophile. The final step in the synthesis of the target ketone is to "quench" this nucleophile with an appropriate electrophile that can introduce an acetyl group.

Pyridines are generally too electron-deficient to undergo standard Friedel-Crafts acylation. youtube.com However, the acylation of metalated pyridines is a viable strategy. The C-3 lithiated 5-chloro-2-methoxypyridine (B1587985) intermediate can be treated with an acetylating agent to form the desired ketone. Common electrophiles for this purpose include N,N-dimethylacetamide or other activated amide derivatives. youtube.com The reaction involves the nucleophilic attack of the lithiated pyridine on the carbonyl carbon of the electrophile, followed by workup to yield this compound. This final step capitalizes on the nucleophilicity generated by the DoM strategy to install the key acetyl functional group. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the chlorine atom on the pyridine ring serves as a reactive handle for a variety of cross-coupling transformations.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of cross-coupling reactions with high efficiency and functional group tolerance. The reactivity of the chloro-substituent on the electron-deficient pyridine ring makes it a suitable substrate for these transformations.

The Suzuki-Miyaura coupling is a premier method for the formation of C-C bonds, reacting an organoboron species with an organic halide. mdpi.com This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. mdpi.com The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the catalyst.

For substrates similar to this compound, such as other chloropyridine derivatives, the Suzuki-Miyaura reaction is highly effective. Research on the related compound 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one has demonstrated the successful coupling with various aryl and heteroaryl boronic acids. beilstein-journals.org The efficiency of the reaction is highly dependent on the choice of catalyst, ligand, and base. beilstein-journals.orgorganic-chemistry.org A screening of conditions for the coupling of 4-methoxyphenylboronic acid with a 5-chloropyridin-3-yl substrate highlighted that palladium catalysts with specific phosphine (B1218219) ligands, such as Pd(dtbpf)Cl2, provide superior yields under microwave irradiation. beilstein-journals.org

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 25 | beilstein-journals.org |

| 2 | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | Trace | beilstein-journals.org |

| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 15 | beilstein-journals.org |

| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 10 | beilstein-journals.org |

| 5 | Pd(dtbpf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 94 | beilstein-journals.org |

Data adapted from a study on a structurally related 5-chloropyridin-3-yl substrate under microwave irradiation. beilstein-journals.org

Beyond the Suzuki coupling, other palladium-catalyzed reactions are crucial for diversifying the structure of this compound.

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi-res.com This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. mdpi-res.comdiva-portal.org It is an effective method for introducing alkynyl moieties onto heterocyclic rings. For instance, the Sonogashira coupling of various terminal alkynes with brominated pyridine derivatives has been shown to proceed with high efficiency, tolerating a range of functional groups. diva-portal.orgwikipedia.org Given the reactivity of the C-Cl bond in the target molecule, this reaction presents a viable route for synthesizing alkynyl-substituted pyridines.

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds via the palladium-catalyzed coupling of an amine with an aryl halide. nih.govarkat-usa.org This reaction has broad applicability for synthesizing aryl amines from various (hetero)aryl chlorides. rsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often promoting high catalytic activity. nih.gov This methodology could be applied to this compound to introduce a wide array of primary and secondary amines at the C5 position of the pyridine ring.

Table 2: Representative Conditions for Sonogashira Coupling of a Halogenated Heterocycle

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ | wikipedia.org |

| Co-catalyst | CuI | wikipedia.org |

| Base | Et₃N (Triethylamine) | diva-portal.org |

| Solvent | THF (Tetrahydrofuran) | diva-portal.org |

| Temperature | Room Temperature | diva-portal.org |

Conditions adapted from studies on related bromo-heterocyclic substrates. diva-portal.orgwikipedia.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, typically with high trans selectivity. nih.gov This reaction provides a direct method for introducing vinyl groups onto aromatic systems. The catalytic cycle involves oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. mdpi-res.com

While aryl bromides and iodides are more reactive, advances in catalyst systems have made the use of aryl chlorides, like in this compound, increasingly feasible. nih.gov The reaction of electron-deficient heteroaryl chlorides is often more facile than that of electron-rich aryl chlorides. Studies on related bromo-pyridines, such as 3-bromo-5-methoxypyridine, and other heteroaryl halides have demonstrated successful Heck couplings with various alkenes like styrene (B11656) and acrylates. beilstein-journals.org These precedents suggest that the acetyl-substituted chloropyridine core of the target molecule is a viable substrate for Heck vinylation, enabling the synthesis of styryl- and acryloyl-substituted pyridine derivatives.

Table 3: General Conditions for Mizoroki-Heck Reaction of Heteroaryl Halides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | beilstein-journals.org |

| Ligand | PPh₃ (Triphenylphosphine) | diva-portal.org |

| Base | Et₃N (Triethylamine) or K₂CO₃ | |

| Solvent | DMF or Toluene | |

| Temperature | 80-140 °C |

Conditions are generalized from studies on various heteroaryl bromides and chlorides. beilstein-journals.orgdiva-portal.org

The success of palladium-catalyzed cross-coupling reactions is profoundly influenced by the choice of ligands coordinated to the metal center. Ligands stabilize the palladium catalyst, modulate its reactivity, and influence the selectivity of the reaction. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or ferrocenyl-based phosphines (e.g., dppf, dtbpf) are often highly effective, particularly for less reactive chloro-substrates. beilstein-journals.org As shown in Table 1, the ligand choice can dramatically affect the reaction yield, with dtbpf providing a nearly quantitative yield where other ligands resulted in only trace product formation. beilstein-journals.org

In some cases, the substrate itself or other species in the reaction mixture can deactivate the catalyst by forming stable complexes with the palladium center, highlighting the importance of ligand selection to prevent such pathways. Non-covalent interactions, such as hydrogen bonding or π-stacking between the catalyst complex and the substrates, can also play a subtle but significant role in the catalytic cycle, influencing the transition state energies and thus the reaction's outcome and stereoselectivity.

Nickel-Catalyzed Cross-Coupling Approaches

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. Nickel catalysts can often cleave stronger bonds, such as C-Cl bonds in electron-rich systems, under milder conditions than palladium. Nickel-catalyzed cross-electrophile couplings, which couple two different electrophiles in the presence of a reducing agent, are particularly noteworthy for their functional group tolerance and use of readily available starting materials.

For heteroaryl chlorides like this compound, nickel-catalyzed coupling with aryl bromides has been shown to be effective. These reactions often employ a nickel(II) salt like NiBr₂(dme) with a bipyridine-type ligand. Furthermore, nickel catalysts have been developed for asymmetric cross-couplings, enabling the stereoconvergent synthesis of chiral molecules from racemic starting materials. These methods open up possibilities for creating chiral centers in derivatives of the target compound.

Table 4: Conditions for Nickel-Catalyzed Cross-Electrophile Coupling of a Heteroaryl Chloride

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst Precursor | NiBr₂(dme) | |

| Ligand | 6,6′-Dimethyl-2,2′-bipyridine | |

| Reductant | Zinc (Zn) powder | |

| Solvent | DMA (Dimethylacetamide) | |

| Temperature | 60 °C |

Data based on a general protocol for the coupling of 2-chloropyridines with aryl bromides.

Iron-Catalyzed Cross-Coupling in Pyridine Functionalization

Iron-catalyzed cross-coupling reactions have emerged as a sustainable and cost-effective alternative to methods relying on precious metals like palladium. nih.gov The abundance, low toxicity, and economic advantages of iron make it an attractive catalyst for forming carbon-carbon bonds in the synthesis of pharmaceutical intermediates. nih.govcapes.gov.br These reactions are particularly relevant for the functionalization of pyridine rings.

In the context of synthesizing pyridine derivatives, iron catalysis can be employed for the cross-coupling of organoboron species with electron-deficient heterocycles through C-H functionalization. nih.gov For instance, a method utilizing iron(II) acetylacetonate (B107027) with an oxidant and a phase-transfer catalyst has been shown to be effective for the arylation of pyridines. nih.gov Another approach involves the iron-catalyzed dehydrogenative sp3–sp2 coupling, which can introduce functional groups onto the pyridine ring. acs.org While direct synthesis of this compound using this method is not explicitly detailed, the principles can be applied to couple an appropriate acetyl-containing nucleophile with a functionalized pyridine precursor. The general applicability of iron-catalyzed cross-coupling has been demonstrated in kilogram-scale industrial syntheses, highlighting its practical utility. nih.govacs.org

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Catalyst System | Reactants | Product Type | Potential Application |

| Iron(II) acetylacetonate / K₂S₂O₈ / TBAB | Pyridine, Arylboronic acid | Arylated Pyridine | Introduction of aryl groups |

| Iron catalyst | Acetonitrile, 2-arylimidazo[1,2-a]pyridine | Heteroarylacetonitrile | C-H activation for functionalization |

Electrochemical Cross-Coupling Methodologies

Electrochemical synthesis offers a green and efficient pathway for cross-coupling reactions by minimizing the use of chemical oxidants and reductants. acs.org These methods have been successfully applied to the functionalization of pyridine derivatives.

One notable example is the nickel-catalyzed electrochemical reductive cross-electrophile coupling of alkylpyridinium salts with aryl halides. chemrxiv.org This technique allows for the formation of C(sp³)–C(sp²) bonds and has been optimized using high-throughput experimentation for a broad range of pharmaceutically relevant substrates. chemrxiv.org Additionally, electrochemical oxidative cross-coupling with hydrogen evolution represents another clean approach for forming carbon-heteroatom and carbon-carbon bonds. acs.org For instance, the electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines has been achieved from pyridine-2-carboxaldehydes, demonstrating the utility of electrochemical methods in constructing complex heterocyclic systems. rsc.org While a direct electrochemical synthesis of this compound is not prominently reported, the existing methodologies for C-C bond formation on pyridine rings suggest its feasibility. ethernet.edu.et

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used reaction for the functionalization of electron-deficient heterocyclic rings like pyridine. youtube.comnih.gov This method is particularly effective for introducing substituents onto halopyridines. The reaction typically proceeds via a Meisenheimer intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. youtube.comnih.gov

The synthesis of substituted aminopyridines from methoxypyridines using a sodium hydride-lithium iodide system highlights a transition-metal-free approach to pyridine functionalization. ntu.edu.sg This method has been shown to be effective for amination at various positions on the pyridine ring. ntu.edu.sg In the context of this compound, an SNAr reaction could potentially be employed by reacting a suitable precursor, such as a dihalopyridine, with a methoxide (B1231860) source, followed by the introduction of the acetyl group. The regioselectivity of SNAr on substituted quinazolines has been extensively studied, providing insights that can be applied to pyridine systems. mdpi.com The reaction of aryl fluorides with secondary nitriles also demonstrates the versatility of SNAr in forming C-C bonds. orgsyn.org

A plausible synthetic route to a related compound, 2-chloro-5-acetylpyridine, involves the reaction of 5-bromo-2-chloropyridine (B1630664) with an organomagnesium reagent followed by treatment with N-methoxy-N-methylacetamide, showcasing a variation of nucleophilic substitution. chemicalbook.com

Table 2: Key Features of SNAr Reactions in Pyridine Synthesis

| Reactant Type | Nucleophile | Key Advantage | Reference |

| Halopyridines | Amines | Direct amination | youtube.com |

| Methoxypyridines | Amines | Transition-metal-free | ntu.edu.sg |

| Dihalopyridines | Alkoxides | Introduction of alkoxy groups | mdpi.com |

| Aryl fluorides | Nitriles | C-C bond formation | orgsyn.org |

Multi-Component and One-Pot Reaction Strategies

The synthesis of substituted pyridines can be achieved through one-pot, multi-component reactions involving 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol in the presence of a base. rsc.orgresearchgate.net This method allows for the formation of multiple new bonds in a highly chemo- and regioselective manner. rsc.orgresearchgate.net Another efficient one-pot method for preparing polysubstituted pyridines involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent, proceeding under mild, acid-free conditions. organic-chemistry.org

Microwave-assisted organic synthesis has also been employed to accelerate one-pot pyridine syntheses, offering advantages such as reduced reaction times and improved yields. nih.govacs.org The use of ionic liquids as both solvents and catalysts in MCRs for pyridine synthesis further enhances the green credentials of these methods by enabling milder reaction conditions and recyclability of the catalyst. benthamscience.com While a specific MCR for this compound is not explicitly described, the modular nature of these reactions suggests that with appropriate starting materials, its synthesis could be achieved in a one-pot fashion. core.ac.uk

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyridine derivatives, including this compound, is increasingly being viewed through the lens of sustainability.

Key green chemistry approaches applicable to pyridine synthesis include the use of catalysts, multi-component reactions, microwave-assisted synthesis, and the use of safer solvents. rasayanjournal.co.inbiosynce.com For instance, ionic liquids are considered "green solvents" due to their low volatility and potential for recyclability, and they can also act as catalysts in pyridine synthesis. benthamscience.com Microwave-assisted synthesis is recognized as a green tool that can lead to shorter reaction times, higher yields, and purer products. nih.govacs.org

The development of catalytic systems using earth-abundant and non-toxic metals like iron is a cornerstone of green chemistry in cross-coupling reactions. nih.gov Furthermore, one-pot and multi-component reactions contribute to green chemistry by improving atom economy and reducing waste from intermediate purification steps. researchgate.netresearchgate.net The application of these principles not only minimizes environmental impact but can also lead to more economically viable synthetic routes. rasayanjournal.co.in

Table 3: Application of Green Chemistry Principles in Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

| Catalysis | Use of iron catalysts, recyclable ionic liquids | Reduced use of precious metals, catalyst reuse |

| Atom Economy | Multi-component and one-pot reactions | Minimized waste, increased efficiency |

| Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption |

| Safer Solvents | Use of ionic liquids or solvent-free conditions | Reduced use of volatile and toxic organic solvents |

Asymmetric Synthesis Considerations

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. numberanalytics.com Although this compound is an achiral molecule, the principles of asymmetric synthesis are relevant for the synthesis of its chiral derivatives or for related chiral pyridine compounds.

The asymmetric synthesis of pyridines can be challenging due to the aromaticity of the ring. numberanalytics.com However, several strategies have been developed, including the use of chiral catalysts and chiral auxiliaries. numberanalytics.com Chiral transition metal complexes can facilitate enantioselective reactions to produce chiral pyridine derivatives. researchgate.netacs.org Chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, also represent a viable approach. numberanalytics.com

Recent advances have focused on the catalytic and stereoselective synthesis of partially hydrogenated pyridines, which are important structural motifs in bioactive molecules. researchgate.net While not directly applicable to the synthesis of the aromatic this compound, these methods are crucial for expanding the chemical space around the pyridine core and could be used to generate chiral analogs in the future. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is a critical aspect of chemical synthesis to maximize the yield and selectivity of the desired product while minimizing byproducts. This is particularly important in the synthesis of fine chemicals and pharmaceutical intermediates like this compound.

Studies on the synthesis of various heterocyclic compounds, including pyridines and quinolines, often include a systematic optimization of reaction parameters such as the choice of catalyst, solvent, temperature, and reaction time. researchgate.net For example, in the synthesis of substituted pyridines via a multi-component reaction, the amount of base and the type of solvent were optimized to achieve the highest yield. researchgate.net Similarly, in a base-mediated intramolecular hydroalkoxylation, increasing the reaction temperature was found to significantly improve the yield of the cyclized product. researchgate.net

For the synthesis of this compound, optimization would likely involve screening different catalysts (e.g., various palladium or iron complexes for cross-coupling), solvents of varying polarity, and a range of temperatures to find the ideal balance between reaction rate and selectivity. The use of high-throughput experimentation can significantly accelerate this optimization process. chemrxiv.org The goal is to develop a robust and scalable process that consistently delivers high yields of the target compound. researchgate.net

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Directed Metalation Pathways

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.com The mechanism relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, lowering the kinetic acidity of a proton at the ortho position and facilitating its removal.

For 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone, the 2-methoxy group serves as a potent DMG. The Lewis basic oxygen atom can coordinate to a Lewis acidic alkyllithium reagent, such as n-butyllithium. This interaction directs the deprotonation to an adjacent position on the pyridine (B92270) ring.

The metalation process begins with the formation of a pre-lithiation complex. The organolithium reagent, often in an aggregated state, interacts with the heteroatom of the DMG. In the case of this compound, the oxygen of the 2-methoxy group complexes with the lithium atom of the alkyllithium base. This complex-induced proximity effect (CIPE) positions the base for deprotonation.

The transition state involves the abstraction of a proton from the pyridine ring by the alkyl group of the organolithium reagent. The stability of this transition state determines the regioselectivity of the metalation. Following deprotonation, a lithiated pyridine intermediate is formed, which can then react with various electrophiles. Given the substitution pattern, metalation is anticipated at either the C4 or C6 position. The transition state leading to the more thermodynamically stable lithiated species is typically favored.

The regioselectivity of the metalation is a result of the combined influence of all substituents on the pyridine ring. znaturforsch.com

2-Methoxy Group (DMG): As the primary directing group, it favors metalation at the C3 position. However, this position is already occupied by the acetyl group. Therefore, its directing influence extends to other accessible protons on the ring.

3-Acetyl Group: This is a strong electron-withdrawing group, which significantly increases the acidity of the adjacent proton at the C4 position. This electronic effect makes the C4 proton a prime candidate for abstraction.

Pyridine Nitrogen: The nitrogen atom itself can act as a coordinating site, potentially directing metalation to the C2 or C6 positions.

Considering these factors, deprotonation is most likely to occur at the C4 position. The powerful acidifying effect of the adjacent acetyl group on the C4-H bond likely outweighs other directing effects. While metalation at C6 is a possibility, the C4 position is more activated. The use of highly active kinetic bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to achieve unusual regioselectivities in other substituted pyridines, sometimes overriding the expected outcome based on substituent electronics alone. znaturforsch.com

Table 1: Predicted Regioselectivity of Metalation on Substituted Pyridines

| Substituent Pattern | Predicted Metalation Site | Key Influencing Factors |

| 2-Methoxy | C3 | Directed Metalation Group (DMG) |

| 3-Bromo | C4 | Inductive effect, subsequent transmetalation possible znaturforsch.com |

| 3,5-Dibromo | C2 | Kinetic control with TMPMgCl·LiCl base znaturforsch.com |

| 2,6-Dichloro-3-substituted | C2 or C6 | Steric hindrance of the C3 substituent researchgate.net |

| Target Compound | C4 | Strong electron-withdrawing effect of 3-acetyl group |

Detailed Catalytic Cycles of Cross-Coupling Reactions

The 5-chloro substituent on this compound makes it a suitable electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org These reactions forge new carbon-carbon bonds and are central to modern synthesis. The catalytic cycle for a typical palladium-catalyzed Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.orgyoutube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the C-Cl bond of this compound to a low-valent palladium(0) complex, typically generated in situ from a Pd(II) precatalyst. youtube.com This step involves the cleavage of the C5-Cl bond and the formation of two new bonds to the palladium center, resulting in a square planar palladium(II) intermediate. youtube.com This increases the oxidation state of palladium from 0 to +2. The rate of oxidative addition is often the rate-determining step in the catalytic cycle and is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligand on the palladium catalyst. nih.gov

Reductive Elimination: This is the final, product-forming step of the cycle. rsc.org The two organic groups—the pyridyl moiety and the group transferred from the organoboron reagent—are eliminated from the palladium(II) center, forming the new C-C bond. ucmerced.edu This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active catalyst which can then re-enter the cycle. wikipedia.orglibretexts.org For reductive elimination to occur, the two organic fragments must typically be in a cis orientation on the palladium complex. youtube.com

Transmetalation is the step where the organic group from the nucleophilic partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) center, replacing the halide. wikipedia.orgnih.gov This process requires the presence of a base, which activates the organoboron species, typically a boronic acid, to form a more nucleophilic "ate" complex (a boronate). wikipedia.orgrsc.org

The precise mechanism of transmetalation is a subject of extensive study. Two primary pathways are often considered:

Reaction between the arylpalladium(II) halide complex and the activated boronate.

Reaction between an arylpalladium(II) hydroxide (B78521) complex (formed by the exchange of the halide for a hydroxide from the base) and the neutral boronic acid. nih.gov

Kinetic studies on related systems suggest the second pathway is often kinetically preferred. nih.gov The thermodynamics of the transfer are favored when the organic group moves to the more electronegative metal center. wikipedia.org The rate of transmetalation is significantly influenced by the electronic properties of the coupling partners; electron-donating groups on the organoboron nucleophile and electron-withdrawing groups on the palladium-bound electrophile generally accelerate the reaction. nih.gov

Table 2: Representative Kinetic Data for Transmetalation in Palladium-Catalyzed Cross-Coupling This table presents illustrative kinetic data from studies on related systems to highlight factors affecting the transmetalation rate.

| Pd-Complex Electrophile | Boron Nucleophile | Base/Conditions | Relative Rate Constant | Reference |

| (dppf)Pd(Ph)I | Phenylboronic acid | NaOH, aq. THF | 1.0 | acs.org |

| (dppf)Pd(Ph)I | Phenylboronic acid neopentyl glycol ester | K₃PO₄, aq. THF | ~25x faster than boronic acid | acs.org |

| (t-Bu₃P)Pd(Ar-Br) | Arylsilanolate (electron-donating) | TBAF | Faster | nih.gov |

| (t-Bu₃P)Pd(Ar-Br) | Arylsilanolate (electron-withdrawing) | TBAF | Slower | nih.gov |

Ligand Effects on Catalytic Turnover

The ligands coordinated to the palladium center play a crucial role in the efficiency of the catalytic cycle. They influence the solubility, stability, and reactivity of the catalyst. For coupling reactions involving relatively unreactive aryl chlorides like this compound, the choice of ligand is critical.

Electron-rich, bulky phosphine (B1218219) ligands: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or biarylphosphines (e.g., XPhos, SPhos) are highly effective. The electron-rich nature of these ligands enhances the rate of oxidative addition by making the Pd(0) center more nucleophilic. Their steric bulk promotes the reductive elimination step and helps to stabilize the monomeric, catalytically active Pd(0) species, preventing the formation of inactive palladium black. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can facilitate the coupling of challenging substrates like aryl chlorides.

The catalytic turnover, defined by the turnover number (TON, moles of product per mole of catalyst) and turnover frequency (TOF, TON per unit time), is a measure of catalyst efficiency. The optimal ligand balances the electronic and steric requirements of the different steps in the catalytic cycle to maximize both the rate and stability of the catalyst.

Table 3: Effect of Ligands on Yield in a Model Suzuki-Miyaura Coupling of an Aryl Chloride

| Ligand | Catalyst Precursor | Base | Solvent | Yield (%) |

| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Dioxane | Low |

| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | High |

| XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | Very High |

| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | Very High |

| Data is representative of typical outcomes for aryl chloride couplings and illustrates general ligand effectiveness. |

Kinetic Studies of Key Reaction Steps

Kinetic investigations into the SNAr reactions of other chloropyridines provide a valuable framework for predicting the behavior of this compound. For instance, studies on the reactions of various chloropyridines with nucleophiles like piperidine (B6355638) and aniline (B41778) have elucidated the factors governing reaction rates. rsc.orgnih.gov The rate of SNAr reactions on pyridine rings is highly dependent on the nature and position of the substituents. The electron-withdrawing acetyl group at the 3-position and the nitrogen atom in the ring are expected to activate the chlorine at the 5-position towards nucleophilic attack. Conversely, the methoxy (B1213986) group at the 2-position, being an electron-donating group, would likely have a deactivating effect, albeit its influence might be more pronounced at the ortho and para positions relative to itself.

A study on the Cu(0)-catalyzed Ullmann-type nucleophilic aromatic substitution of 4-chloropyridine (B1293800) with potassium phenolate (B1203915) revealed an apparent activation energy of 55 kJ·mol⁻¹. acs.org This provides a general indication of the energy barrier that might be expected for similar substitutions on chloropyridines. Furthermore, kinetic studies on the nucleophilic substitution of 4-X-substituted-2,6-dinitrochlorobenzenes with various pyridines have shown that the reaction rates are influenced by the electronic properties of both the substrate and the nucleophile.

Based on analogous systems, a representative data table for the hypothetical kinetics of a key reaction step, such as the nucleophilic substitution of the chloro group by a generic nucleophile (Nu⁻), can be constructed to illustrate the expected trends.

Interactive Data Table: Hypothetical Kinetic Data for Nucleophilic Aromatic Substitution

| Reactant Concentration (mol/L) | Nucleophile Concentration (mol/L) | Temperature (°C) | Hypothetical Rate Constant (k, L·mol⁻¹·s⁻¹) |

| 0.05 | 0.10 | 25 | 1.2 x 10⁻⁴ |

| 0.10 | 0.10 | 25 | 1.2 x 10⁻⁴ |

| 0.05 | 0.20 | 25 | 2.4 x 10⁻⁴ |

| 0.05 | 0.10 | 40 | 3.6 x 10⁻⁴ |

Note: The data in this table is illustrative and based on general principles of chemical kinetics for SNAr reactions.

The reaction is expected to follow second-order kinetics, being first order with respect to both the substrate and the nucleophile. The rate constant would be anticipated to increase with temperature, following the Arrhenius equation. The presence of the acetyl group is predicted to enhance the rate of substitution compared to an unsubstituted chloropyridine.

Computational Mechanistic Predictions

In the absence of experimental mechanistic studies, computational chemistry offers a powerful tool for predicting the reaction pathways and understanding the underlying electronic factors governing the reactivity of this compound. Density Functional Theory (DFT) is a particularly suitable method for such investigations, providing insights into the molecule's electronic structure, bond properties, and the transition states of potential reactions. nih.govresearchgate.net

Computational models could be employed to predict several key aspects of the molecule's reactivity:

Ground State Properties: Calculation of the electron density distribution, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) would identify the most electron-deficient and electron-rich regions of the molecule. This would predict the most likely sites for nucleophilic and electrophilic attack. The carbon atom attached to the chlorine is expected to be a primary electrophilic site.

Reaction Pathways: The mechanism of key reactions, such as nucleophilic aromatic substitution at the C5 position or addition to the acetyl carbonyl group, can be mapped out. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

Activation Energies: The calculated energy barriers (activation energies) for different potential reaction pathways would allow for a prediction of the most favorable reaction mechanism under given conditions. For instance, the energy barrier for the formation of the Meisenheimer intermediate in an SNAr reaction could be calculated.

Substituent Effects: Computational studies can quantify the electronic influence of the chloro, methoxy, and acetyl groups on the reactivity of the pyridine ring. This would provide a deeper understanding of the interplay between these functional groups in directing chemical reactions.

A summary of the types of predictions that can be made through computational studies is presented in the table below.

Interactive Data Table: Potential Computational Mechanistic Predictions

| Computational Method | Predicted Parameter | Significance for Mechanistic Elucidation |

| DFT (e.g., B3LYP/6-311+G(d,p)) | Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites, predicting regioselectivity. |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Predicts the molecule's susceptibility to nucleophilic/electrophilic attack. |

| Transition State Theory (e.g., QST2/QST3) | Transition State Geometries and Energies | Elucidates the structure of the highest energy point along the reaction coordinate. |

| Intrinsic Reaction Coordinate (IRC) | Reaction Pathway Analysis | Confirms that a calculated transition state connects the correct reactants and products. |

| Natural Bond Orbital (NBO) Analysis | Charge Distribution and Bond Orders | Provides detailed insight into the electronic structure and bonding changes during a reaction. |

These computational approaches, while theoretical, provide invaluable, atomistically detailed insights that can guide experimental work and help in the rational design of synthetic routes involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone provides a definitive fingerprint of its proton environments. The structure features distinct proton signals corresponding to the acetyl methyl group, the methoxy (B1213986) group, and two protons on the pyridine (B92270) ring.

Acetyl Protons (-COCH₃): A sharp singlet is expected in the upfield region, typically around δ 2.5-2.7 ppm. This signal integrates to three protons and its singlet nature indicates no adjacent protons to couple with.

Methoxy Protons (-OCH₃): Another distinct singlet appears, characteristically for a methoxy group on a pyridine ring, around δ 4.0 ppm. This signal also integrates to three protons.

Pyridine Ring Protons (H-4 and H-6): The two aromatic protons on the pyridine ring are not chemically equivalent and are coupled to each other. They appear as two distinct doublets in the downfield region of the spectrum. The H-4 proton is expected to resonate at a lower field than the H-6 proton due to the influence of the adjacent acetyl group. Their coupling constant, a typical meta-coupling in a pyridine ring, would be in the range of 2-3 Hz. organicchemistrydata.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COCH₃ | ~2.6 | Singlet | - |

| -OCH₃ | ~4.0 | Singlet | - |

| H-4 | ~8.2 | Doublet | ~2.5 |

| H-6 | ~7.8 | Doublet | ~2.5 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous structures. organicchemistrydata.orgubc.ca

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal.

The spectrum is expected to show eight signals:

Carbonyl Carbon (C=O): This is the most downfield signal, typically appearing above δ 195 ppm.

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon bearing the methoxy group (C-2) and the carbon bearing the chloro group (C-5) are significantly influenced by these substituents. The remaining carbons (C-3, C-4, C-6) resonate at positions typical for substituted pyridines.

Methyl Carbons: The acetyl methyl carbon (-COCH₃) and the methoxy methyl carbon (-OCH₃) appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | >195 |

| C-2 | ~160 |

| C-4 | ~145 |

| C-6 | ~140 |

| C-5 | ~125 |

| C-3 | ~120 |

| -OCH₃ | ~55 |

| -COCH₃ | ~28 |

Note: Predicted values are based on standard chemical shift ranges and additivity rules. np-mrd.orgipb.pt

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. youtube.comsdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-6 protons, confirming their coupling relationship and proximity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). columbia.edu An HSQC spectrum would unambiguously link the H-4 signal to the C-4 signal, H-6 to C-6, the acetyl protons to the acetyl methyl carbon, and the methoxy protons to the methoxy methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation, as it reveals long-range (typically 2-3 bond) ¹H-¹³C correlations. libretexts.orgustc.edu.cn Key HMBC correlations for this molecule would include:

A correlation from the acetyl methyl protons to the carbonyl carbon (C=O) and the C-3 of the pyridine ring.

A correlation from the methoxy protons to the C-2 of the pyridine ring.

Correlations from the H-4 proton to C-2, C-6, and C-5.

Correlations from the H-6 proton to C-4, C-5, and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, irrespective of whether they are J-coupled. A NOESY spectrum could show a correlation between the methoxy protons and the H-6 proton, providing further confirmation of the substituent arrangement. bas.bg

Vibrational Spectroscopy for Functional Group and Molecular Structure

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. scialert.netresearchgate.net

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ for the aryl ketone carbonyl group.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring give rise to a series of characteristic bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will produce a strong, characteristic band around 1250 cm⁻¹.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear as a band in the lower frequency "fingerprint" region, typically between 700 and 850 cm⁻¹. core.ac.uk

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch | 1690-1710 | Strong |

| Pyridine Ring (C=C, C=N) Stretches | 1400-1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-Cl Stretch | 700-850 | Medium-Strong |

Note: Predicted values are based on characteristic group frequencies. scialert.netcore.ac.ukresearchgate.net

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman measures scattering. Vibrations that are symmetrical and involve a change in polarizability are often strong in Raman spectra, whereas they may be weak in FT-IR. nih.govresearchgate.net

For this compound, the Raman spectrum would be particularly useful for observing:

Pyridine Ring Breathing Modes: Symmetrical ring breathing vibrations, which are often strong in the Raman spectra of aromatic compounds, are expected around 1000 cm⁻¹. researchgate.netnih.gov

C-Cl Stretch: The carbon-chlorine bond often gives a more intense and easily identifiable signal in the Raman spectrum compared to the FT-IR spectrum.

Skeletal Deformations: Low-frequency modes corresponding to the bending and deformation of the molecular skeleton are also readily observed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of a compound. For this compound, the theoretical monoisotopic mass is calculated to confirm its molecular formula, C₈H₈ClNO₂. Techniques like electrospray ionization (ESI) are often employed for such analyses. miamioh.edu The precise mass measurement from HRMS serves as a primary confirmation of the compound's identity, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈ClNO₂ |

| Monoisotopic Mass | 185.02436 u |

| Nominal Mass | 185 u |

This table contains calculated data based on the compound's structure.

In mass spectrometry, the molecular ion of this compound undergoes characteristic fragmentation, providing valuable structural clues. Key expected fragmentation pathways include:

Isotopic Pattern of Chlorine: Due to the presence of the chlorine atom, the molecular ion peak (M) will be accompanied by a significant M+2 peak. The relative intensity of these peaks is approximately 3:1, which is characteristic of a molecule containing one chlorine atom. wjir.org

Alpha-Cleavage: A primary fragmentation event for ketones is the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). This would result in the loss of a methyl radical (•CH₃, 15 u) to form a stable acylium ion.

Loss of Chlorine: Fragmentation can also occur via the loss of a chlorine radical (•Cl, 35 u), a common pathway for chloro-aromatic compounds. wjir.org

Fragmentation of the Methoxy Group: The methoxy group can fragment through the loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O, 30 u).

These fragmentation patterns, when analyzed, help to piece together the molecule's structure and confirm the identity and position of its functional groups.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from its conjugated system, which includes the pyridine ring, the acetyl group, and the methoxy group.

The principal electronic transitions observed are:

π → π* Transitions: These high-energy transitions occur within the aromatic pyridine ring and the carbonyl group. They are typically observed in the range of 200-300 nm.

n → π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl or methoxy group, or the nitrogen of the pyridine ring) to an anti-bonding π* orbital. These transitions are of lower energy and appear at longer wavelengths, often above 300 nm. spectrabase.com

The solvent used for analysis can influence the position of these absorption maxima. The specific wavelengths and intensities of these bands provide insight into the extent of conjugation within the molecule. For acetylpyridine derivatives, absorption maxima are often reported in the 230-280 nm range. mdpi.com

X-ray Crystallography for Definitive Solid-State Structure

Table 2: Example Crystal Data Parameters from X-ray Crystallography

| Parameter | Example Data |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.235 Å, b = 26.016 Å, c = 12.486 Å |

| β = 93.24° | |

| Volume (V) | 2022.2 ų |

| Molecules per Unit Cell (Z) | 8 |

This table presents example data from a related heterocyclic compound to illustrate the outputs of an X-ray crystallography study. ptfarm.pl

This technique would unambiguously confirm the substitution pattern on the pyridine ring and the planarity of the molecule.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of pharmaceutical intermediates and active ingredients. For a compound like this compound, a reversed-phase HPLC method is typically employed.

A standard HPLC setup would include:

Column: An octadecylsilane (B103800) (C18) column is commonly used for separating compounds of moderate polarity. sielc.com

Mobile Phase: A mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used as the eluent. sielc.com A gradient elution, where the composition of the mobile phase is changed over time, can be used to ensure the separation of all components in a mixture.

Detection: Given the presence of the chromophoric pyridine ring and carbonyl group, UV detection is highly effective. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to ensure high sensitivity. sielc.com

By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. This method is also invaluable for monitoring the progress of the chemical reaction that produces the compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a substituted pyridine derivative such as this compound, GC offers a robust method for purity assessment, reaction monitoring, and identification of related substances. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Detailed research findings from direct GC analysis of this compound, including specific retention times and chromatograms, are not extensively documented in publicly available scientific literature. However, based on established principles for the analysis of pyridine and its derivatives, a suitable GC method can be outlined. Gas chromatography, often coupled with a mass spectrometer (MS) or a flame ionization detector (FID), is the most frequently employed analytical method for these types of compounds. cdc.gov

For the analysis of N-heterocyclic compounds like substituted pyridines, the choice of the capillary column is critical. nih.gov A mid-polarity column, such as one coated with a phenyl- and methyl-substituted polysiloxane (e.g., 5% phenyl-methylpolysiloxane), is often effective. These columns separate compounds based on a combination of their boiling points and their interactions with the stationary phase. The inherent polarity of the pyridine ring, along with the polar methoxy and acetyl groups and the electronegative chloro substituent, dictates the compound's behavior on the column.

The volatility of this compound should be sufficient for direct GC analysis. However, if issues such as peak tailing arise due to interactions between the polar analyte and active sites on the column, derivatization could be employed. This process chemically modifies the compound to make it more suitable for GC analysis, though it may not be necessary for this specific molecule. youtube.com

A hypothetical GC analysis of this compound would involve dissolving the compound in a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate, and injecting it into the GC system. The system parameters would be optimized to achieve good separation and peak shape. A temperature-programmed analysis, where the column temperature is gradually increased, would be typical to ensure the timely elution of the compound and any potential impurities.

While specific experimental data is not available, the following table represents a set of plausible, illustrative GC parameters for the analysis of this compound.

Interactive Data Table: Illustrative GC Parameters

| Parameter | Value | Rationale |

| Column Type | 5% Phenyl-Methylpolysiloxane | A versatile mid-polarity phase suitable for separating a wide range of aromatic and heterocyclic compounds. |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm | Standard dimensions offering a good balance of resolution and analysis time. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phases common in GC. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Oven Program | Initial: 100°C, hold 1 min | Allows for the elution of any volatile solvents or impurities. |

| Ramp: 15°C/min to 280°C | A steady temperature increase to separate compounds based on their boiling points and polarity. | |

| Final: Hold at 280°C for 5 min | Ensures that all components have eluted from the column. | |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for confident peak identification. |

| Detector Temperature | 280 °C | Prevents condensation of the analyte as it exits the column. |

In a typical analysis, one would expect this compound to have a retention time that is characteristic of its molecular weight and polarity under these conditions. The use of a mass spectrometer as a detector is particularly advantageous as it would provide a mass spectrum for the eluted peak. This spectrum, showing the molecular ion and characteristic fragmentation patterns, would allow for unambiguous confirmation of the compound's identity.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency in analyzing the electronic structure of molecules. nanobioletters.comdoi.org It is widely used to predict a variety of molecular properties.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and dihedral angles. For 1-(5-Chloro-2-methoxypyridin-3-yl)ethanone, this would reveal the precise spatial relationship between the substituted pyridine (B92270) ring and the ethanone (B97240) group.

Electronic structure analysis, also performed using DFT, provides a map of the electron distribution within the molecule. aps.org This is fundamental to understanding the molecule's stability, reactivity, and physical properties.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Theoretical Value (Example) |

| Bond Length | C=O | ~1.22 Å |

| C-Cl | ~1.75 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | O=C-C | ~120° |

| Cl-C-C (ring) | ~119° | |

| Dihedral Angle | C(ring)-C(ring)-C(ethanone)=O | ~180° (for planarity) |

| Note: The values in this table are illustrative examples based on similar structures and not from a specific calculation on the target compound. |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. doi.orgresearchgate.net By analyzing these frequencies, specific functional groups can be identified. For instance, the calculation would predict a characteristic stretching frequency for the carbonyl (C=O) group in the ethanone moiety.

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nanobioletters.comnih.gov These theoretical shifts can be compared with experimental data to confirm the molecular structure. niscpr.res.in

Table 2: Predicted vs. Experimental Vibrational Frequencies (Illustrative Example)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch | Carbonyl | 1715 | 1710 |

| C-Cl Stretch | Chloro | 750 | 745 |

| Ar-H Stretch | Aromatic C-H | 3100 | 3095 |

| Note: This table illustrates how theoretical data would be compared to experimental findings. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting chemical reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. nanobioletters.com

Color-coding on an MEP map indicates different regions of potential:

Red: Regions of negative potential, rich in electrons, which are susceptible to electrophilic attack. In this compound, this would likely be around the carbonyl oxygen and the nitrogen atom of the pyridine ring.

Blue: Regions of positive potential, electron-deficient, which are prone to nucleophilic attack. These areas are typically found around hydrogen atoms.

Green: Regions of neutral potential.

The MEP analysis provides a clear visual guide to the reactive sites of the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO: The outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile. pku.edu.cn

LUMO: The innermost orbital without electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile. pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netunesp.br A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would pinpoint the most probable sites for electron donation and acceptance in chemical reactions.

Mulliken Population Analysis and Global Reactivity Descriptors

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the DFT results. researchgate.net This information helps in understanding the electrostatic interactions and the local reactivity of different atomic sites.

Table 3: Global Reactivity Descriptors (Conceptual)

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

| Note: These descriptors would be calculated from the computed HOMO and LUMO energy values. |

Investigation of Non-Linear Optical (NLO) Properties

Molecules with specific electronic properties, particularly those with significant charge transfer characteristics, can exhibit non-linear optical (NLO) behavior. researchgate.netymerdigital.com This is relevant for applications in optoelectronics and photonics. rsc.orgnih.gov Computational methods can predict a molecule's NLO properties by calculating its polarizability (α) and first-order hyperpolarizability (β).

A large hyperpolarizability value suggests that the material may be an effective NLO material. For this compound, the presence of electron-donating (methoxy) and electron-withdrawing (chloro, acetyl) groups on the π-conjugated pyridine system could potentially lead to NLO properties. Calculations would quantify this potential by providing values for α and β. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Extensive literature searches did not yield specific studies employing molecular dynamics (MD) simulations for the detailed conformational analysis or the study of intermolecular interactions of this compound. While computational methods are broadly applied in chemical research to predict molecular behavior, dedicated MD simulation research on this particular compound, including detailed findings and data tables, is not publicly available in the searched scientific literature.

Molecular dynamics simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time. For a molecule like this compound, such simulations could theoretically provide valuable insights into:

Conformational Landscape: Identifying the most stable three-dimensional arrangements (conformers) of the molecule by exploring the rotational energy barriers around its single bonds. This would involve analyzing the dihedral angles between the pyridine ring, the methoxy (B1213986) group, and the acetyl group.

Intermolecular Interactions: Simulating how multiple molecules of this compound interact with each other in a condensed phase or how they interact with solvent molecules. This analysis would reveal the nature and strength of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

In the absence of specific research, any detailed discussion, including data tables on simulation parameters (like force fields, temperature, pressure, and simulation time) and results (such as radial distribution functions or interaction energies), would be purely hypothetical. Authoritative and scientifically accurate content on this specific topic requires published research, which is not currently available.

Derivatization and Further Chemical Transformations of 1 5 Chloro 2 Methoxypyridin 3 Yl Ethanone

Transformations of the Ethanone (B97240) Moiety

The ethanone group is a primary site for a variety of chemical modifications, including condensation and reduction reactions. These transformations are fundamental in extending the carbon skeleton and introducing new functional groups.

A key reaction of the ethanone moiety is its condensation with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). lookchem.comchemicalbook.com This reaction typically forms an enaminone, which is a versatile intermediate for the synthesis of various heterocyclic compounds. aablocks.com For instance, the reaction of aryl methyl ketones with DMF-DMA is a known method to produce enaminones that can be further cyclized. aablocks.com

Another significant transformation is the reduction of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its mildness and selectivity. The resulting alcohol can serve as a precursor for further functionalization.

Condensation reactions with hydrazine (B178648) and its derivatives are also crucial. These reactions lead to the formation of hydrazones, which can be subsequently cyclized to form pyrazole (B372694) rings, a common motif in medicinal chemistry.

Table 1: Exemplary Transformations of the Ethanone Moiety

| Starting Material | Reagents and Conditions | Product | Reference |

| Aryl Methyl Ketones | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enaminone | aablocks.com |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | General Knowledge |

| Ketone | Hydrazine Hydrate | Hydrazone | nih.gov |

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring, despite being part of an aromatic system, retains basic and nucleophilic character, allowing for specific reactions. The lone pair of electrons on the nitrogen can be targeted to form N-oxides or to undergo quaternization.

N-oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting pyridine N-oxide exhibits altered reactivity of the pyridine ring, often facilitating nucleophilic substitution at the C2 and C4 positions.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide, leading to the formation of a pyridinium (B92312) salt. This transformation introduces a positive charge on the nitrogen atom, which significantly activates the pyridine ring towards nucleophilic attack. For instance, the reaction of 4-methoxypyridine (B45360) with an acylating agent and a Grignard reagent leads to the formation of a dihydropyridine (B1217469) derivative. nih.govacs.org

Selective Substitution Reactions on the Chloropyridine Ring

The chlorine atom at the 5-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The reactivity of halopyridines towards nucleophilic substitution is well-established, with the 2- and 4-positions being particularly activated, though substitution at the 5-position is also achievable, often requiring specific conditions. youtube.comyoutube.com